2-(pyrrolidin-2-yl)acetamide
Overview
Description
2-(pyrrolidin-2-yl)acetamide is an organic compound featuring a pyrrolidine ring attached to an acetamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Mechanism of Action
Target of Action
2-Pyrrolidineacetamide, also known as Piracetam, is a cyclic derivative of the neurotransmitter γ-aminobutyric acid (GABA) . Its mechanism of action differs from that of endogenous gaba .
Mode of Action
Piracetam has neuroprotective and anticonvulsant properties and is reported to improve neural plasticity . It has effects on the vascular system by reducing erythrocyte adhesion to the vascular endothelium, hindering vasospasms, and facilitating microcirculation .
Biochemical Pathways
A 2-pyrrolidone biosynthesis pathway has been established in Corynebacterium glutamicum, by expressing glutamate decarboxylase (Gad) mutant and β-alanine CoA transferase (Act) which activates spontaneous dehydration cyclization of GABA to form 2-pyrrolidone .
Pharmacokinetics
After oral ingestion, Piracetam is rapidly absorbed with a bioavailability of 100% . Its volume of distribution is 0.6 L/kg and plasma protein binding is 0% . Approximately 100% of an administered dose is excreted as unchanged piracetam in urine .
Result of Action
Piracetam is a nootropic drug, which enhances memory and facilitates learning . It also acts as a vasodilator and improves blood flow . It has a potential to treat cognitive impairment in aging, brain injury, memory, and balance problems .
Biochemical Analysis
Biochemical Properties
2-Pyrrolidineacetamide interacts with various enzymes, proteins, and other biomolecules. It has been shown to alter the physical properties of the plasma membrane by increasing its fluidity and protecting the cell against hypoxia . It increases red cell deformability and normalizes the aggregation of hyperactive platelets .
Cellular Effects
2-Pyrrolidineacetamide has significant effects on various types of cells and cellular processes. It improves learning, memory, and brain metabolism . It also has potential to treat cognitive impairment in aging, brain injury, memory, and balance problems .
Molecular Mechanism
The molecular mechanism of 2-Pyrrolidineacetamide involves its interaction with membrane phospholipids. This interaction restores membrane fluidity and could explain the efficacy of 2-Pyrrolidineacetamide in various disorders ranging from dementia and vertigo to myoclonus and stroke .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Pyrrolidineacetamide change over time. High-pressure recrystallization of aqueous and methanolic solutions of 2-Pyrrolidineacetamide resulted in the formation of a new high-pressure polymorph of 2-Pyrrolidineacetamide .
Metabolic Pathways
2-Pyrrolidineacetamide is involved in certain metabolic pathways. A biosynthetic pathway for 2-Pyrrolidineacetamide has been established in Corynebacterium glutamicum, by expressing glutamate decarboxylase (Gad) mutant and β-alanine CoA transferase (Act) which activates spontaneous dehydration cyclization of GABA to form 2-Pyrrolidineacetamide .
Subcellular Localization
Tools like DeepLoc 2.0 can predict the subcellular localization of eukaryotic proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrrolidin-2-yl)acetamide typically involves the reaction of pyrrolidine with acetamide derivatives. One common method includes the alkylation of pyrrolidine with haloacetamide in the presence of a base such as potassium phosphate monohydrate. The intermediate product is then cyclized by refluxing in toluene .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may involve the use of catalysts and solvents that are suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(pyrrolidin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
2-(pyrrolidin-2-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
- 2-(2-oxopyrrolidin-1-yl)acetamide
- 2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide
Uniqueness
2-(pyrrolidin-2-yl)acetamide is unique due to its specific structural features, which confer distinct biological activities. Its pyrrolidine ring provides a versatile scaffold for drug design, allowing for the exploration of various pharmacophore spaces .
Properties
IUPAC Name |
2-pyrrolidin-2-ylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-6(9)4-5-2-1-3-8-5/h5,8H,1-4H2,(H2,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMALDSHFYWVKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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